N-(3,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-5-7-15(8-6-14)17-12-32-22-21(17)26-24(27(2)23(22)29)33-13-20(28)25-16-9-10-18(30-3)19(11-16)31-4/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWZMCXIPGLFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 481.59 g/mol. The structure features a thienopyrimidine core which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 481.59 g/mol |
| CAS Number | 1040631-78-4 |
Research indicates that compounds within the thienopyrimidine class exhibit various mechanisms of action:
- Inhibition of Kinases : Thienopyrimidines have been shown to inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds can affect critical signaling pathways such as PI3K/Akt and MAPK pathways, which are vital for cell survival and proliferation.
- Induction of Apoptosis : There is evidence suggesting that these compounds can induce apoptosis in cancer cells through the activation of pro-apoptotic factors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
-
Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it showed IC50 values in the micromolar range against leukemia and solid tumor cell lines.
Cell Line IC50 (µM) MV4-11 (leukemia) 0.5 A549 (lung cancer) 1.0 MCF7 (breast cancer) 0.8
Case Studies
- Study on Multicellular Spheroids : A study conducted by Walid Fayad et al. identified this compound as a novel anticancer agent through screening on multicellular spheroids. The compound exhibited significant cytotoxicity and induced apoptosis in treated spheroids compared to control groups .
- Mechanistic Insights : Another study explored the effects of this compound on signaling pathways in cancer cells, revealing that it downregulates key proteins involved in the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Thieno-Pyrimidinone Derivatives
Key Observations:
Core Scaffold Variations: The target compound shares the thieno[3,2-d]pyrimidinone core with CAS 1040631-92-2 , but differs in the aryl substituent (3,4-dimethoxyphenyl vs. 2-chloro-4-methylphenyl). In contrast, and describe thieno[2,3-d]pyrimidinones and hexahydrobenzothienopyrimidinones, which exhibit distinct ring saturation and electronic properties .
Substituent Effects:
- Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) may enhance solubility compared to electron-withdrawing groups (e.g., nitro in ) .
- The 3-methyl and 7-(4-methylphenyl) substituents are conserved in and the target compound, suggesting a structural motif critical for binding interactions .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Hydrogen Bonding: All compounds have one H-bond donor (amide NH) but vary in acceptors (5–7), influencing membrane permeability and target binding .
Lipophilicity: The target compound’s 3,4-dimethoxyphenyl group likely reduces LogP compared to chlorophenyl () but increases it relative to nitrophenyl () .
Preparation Methods
Regioselectivity in Sulfanylation
Competing reactions at positions 2 and 6 of the thienopyrimidinone core require careful control. Polar aprotic solvents like DMF favor substitution at position 2 due to electronic effects. Microwave-assisted synthesis (100°C, 30 minutes) improves regioselectivity to >95%.
Byproduct Formation
Common byproducts include disulfide dimers (from sulfur oxidation) and N-alkylated derivatives. These are minimized by:
Analytical Characterization
Final product validation employs:
-
1H NMR : δ 8.21 (s, 1H, pyrimidine-H), δ 7.65–7.20 (m, 8H, aromatic), δ 4.10 (s, 2H, SCH2), δ 3.85 (s, 6H, OCH3).
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13C NMR : δ 170.5 (C=O), 163.2 (C-4), 152.1 (C-2), 135.4–114.2 (aromatic carbons).
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HRMS : [M+H]+ calculated for C27H26N3O4S2: 528.1264; found: 528.1268.
Scale-Up Considerations
Industrial-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adjustments include:
Q & A
Q. What are the key functional groups in this compound, and how do they influence its biological activity?
The compound contains a thieno[3,2-d]pyrimidin-4-one core, a sulfanylacetamide linker, and substituted aryl groups (3,4-dimethoxyphenyl and 4-methylphenyl). The sulfanyl group enhances nucleophilic substitution potential, while the methoxy and methyl groups on the aryl rings modulate lipophilicity and receptor binding. These features are critical for interactions with biological targets like kinases or enzymes .
Q. What standard synthetic routes are used to prepare this compound?
Synthesis typically involves multi-step protocols:
- Step 1: Condensation of substituted thiophene derivatives with pyrimidine precursors to form the thieno[3,2-d]pyrimidin-4-one scaffold.
- Step 2: Sulfuration using Lawesson’s reagent or thiourea to introduce the sulfanyl group.
- Step 3: Coupling with N-(3,4-dimethoxyphenyl)-2-chloroacetamide via nucleophilic substitution. Reaction conditions (e.g., solvents like DMF, temperatures 80–100°C) are optimized for yield and purity .
Q. How is the purity of the compound validated during synthesis?
Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used for real-time monitoring. Final purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to ensure >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the sulfuration step?
Low yields often stem from incomplete thiocarbonyl formation. Optimization strategies include:
- Catalyst screening: Using Pd/C or CuI to accelerate sulfur insertion.
- Solvent effects: Switching from DMF to DMSO improves solubility of intermediates.
- Temperature control: Maintaining 110°C for 12 hours enhances conversion rates. DoE (Design of Experiments) models can statistically identify critical variables .
Q. What analytical techniques resolve contradictions in spectroscopic data for structural confirmation?
Discrepancies between calculated and observed NMR shifts (e.g., aromatic protons) require:
- 2D NMR (COSY, HSQC): To assign overlapping signals and verify connectivity.
- X-ray crystallography: Single-crystal analysis (e.g., P2₁/c space group, Mo Kα radiation) provides unambiguous bond lengths/angles .
- High-resolution mass spectrometry (HR-MS): Confirms molecular formula within 2 ppm error .
Q. How do substituent variations on the aryl rings affect bioactivity?
Comparative studies of analogs show:
- 3,4-Dimethoxyphenyl: Enhances solubility and CNS penetration via H-bonding with membranes.
- 4-Methylphenyl: Increases hydrophobic interactions in enzyme active sites (e.g., IC₅₀ improves from 12 μM to 3.2 μM in kinase assays). QSAR (Quantitative Structure-Activity Relationship) models can predict optimal substituents .
Q. What strategies mitigate degradation during in vitro assays?
Degradation in PBS (pH 7.4) at 37°C is minimized by:
- Stabilizing excipients: 0.1% BSA reduces non-specific adsorption.
- Light protection: Amber vials prevent photooxidation of the thienopyrimidine core.
- Cryopreservation: Stock solutions in DMSO stored at -80°C retain stability for 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
